![molecular formula C9H17N2O3P B2515633 phosphonate de diéthyle [(1-méthyl-1H-pyrazol-5-yl)méthyl] CAS No. 163626-86-6](/img/structure/B2515633.png)

phosphonate de diéthyle [(1-méthyl-1H-pyrazol-5-yl)méthyl]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

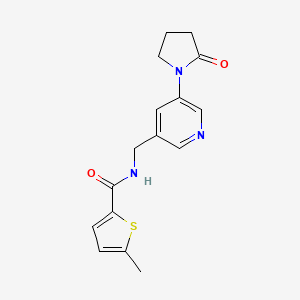

Diethyl ((1-methyl-1H-pyrazol-5-yl)methyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a pyrazole ring, a common motif in many pharmaceuticals and agrochemicals, attached to a phosphonate moiety through a methyl bridge. This structure is indicative of its potential utility in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related phosphonate compounds involves various strategies. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates were prepared by acidic hydrolysis followed by coupling reactions with aldehydes, which could be a similar approach for synthesizing pyrazolyl-methylphosphonate derivatives . Additionally, the synthesis of N-pyrazolinyl-α-aminophosphonates through the addition of diethyl phosphite to benzyl-iminoantipyrine suggests that pyrazole-containing phosphonates can be synthesized via nucleophilic addition reactions . These methods highlight the versatility in synthesizing phosphonate compounds with pyrazole rings.

Molecular Structure Analysis

The molecular structure of phosphonate derivatives is often confirmed using spectroscopic methods such as UV-Vis, FT-IR, and NMR . For instance, diethyl (phenylamino)methyl phosphonate derivatives were structurally characterized, which is relevant as the structural analysis of diethyl ((1-methyl-1H-pyrazol-5-yl)methyl)phosphonate would likely involve similar techniques . The molecular geometry, vibrational modes, and electronic properties can be elucidated using Density Functional Theory (DFT) calculations, as demonstrated in the study of diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate .

Chemical Reactions Analysis

Phosphonate compounds are known to participate in various chemical reactions. For example, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is used as a reagent to convert aldehydes and ketones into α,β-unsaturated amides . Similarly, diethyl ((1-methyl-1H-pyrazol-5-yl)methyl)phosphonate could potentially be used in analogous transformations. The Friedel–Crafts-type reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates to produce highly fluorescent amidophosphonates also exemplifies the reactivity of phosphonate esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate derivatives can be quite diverse. The corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives have been studied, indicating their potential application in material science . The thermal stability of these compounds can be assessed through thermogravimetric analysis, as seen in the study of diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate . Furthermore, the fluorescence properties of diethyl 1-(pyrene-1-carboxamido)alkylphosphonates suggest that phosphonate derivatives can exhibit significant photophysical properties .

Applications De Recherche Scientifique

Activités antileishmaniennes et antipaludiques

Les composés à base de pyrazole, tels que le phosphonate de diéthyle [(1-méthyl-1H-pyrazol-5-yl)méthyl], sont connus pour leurs divers effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes et antipaludiques . Dans une étude, des pyrazoles couplés à l'hydrazine ont été synthétisés et évalués contre l'isolement clinique de Leishmania aethiopica et des souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure, certains composés présentant de meilleurs effets d'inhibition contre Plasmodium berghei .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été réalisées sur ces composés pour justifier leur activité antileishmanienne . L'étude réalisée sur Lm-PTR1, complexé avec la triméthoprime, a justifié la meilleure activité antileishmanienne de certains composés .

Synthèse de dérivés biologiquement puissants

Le phosphonate de diéthyle [(1-méthyl-1H-pyrazol-5-yl)méthyl] peut être utilisé dans la synthèse de dérivés structurellement divers et biologiquement puissants . Une série de ces dérivés a été synthétisée par une réaction en un seul pot de la 5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one avec divers aldéhydes aryliques et du phosphite de diéthyle .

Synthèse d'herbicides

Des dérivés du phosphonate de diéthyle [(1-méthyl-1H-pyrazol-5-yl)méthyl] ont été synthétisés pour améliorer la puissance du quinclorac, un herbicide . Ces composés ont été confirmés par point de fusion, RMN du 1H, RMN du 13C et HRMS .

Large éventail de propriétés chimiques et biologiques

L'imidazole, un fragment hétérocyclique à cinq chaînons qui possède trois atomes de carbone, deux atomes d'azote, quatre atomes d'hydrogène et deux doubles liaisons, est connu pour son large éventail de propriétés chimiques et biologiques . Il constitue le noyau de base de certains produits naturels tels que l'histidine, la purine, l'histamine et les structures à base d'ADN . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrazole core have been known to influence a variety of biochemical pathways, suggesting a broad spectrum of potential effects .

Result of Action

Similar compounds with a pyrazole core have been known to exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . For instance, pyrazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling pathways . By affecting kinase activity, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Additionally, the compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate involves its binding interactions with biomolecules. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. For example, by inhibiting specific kinases, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can prevent the phosphorylation of transcription factors, thereby altering their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound can maintain its activity for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, the compound can become toxic, leading to adverse effects such as cellular damage and organ toxicity . Studies have shown that the threshold for toxicity varies depending on the animal model and the route of administration .

Metabolic Pathways

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing the redox state of the cell and affecting metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . For example, the compound may bind to albumin in the bloodstream, allowing it to be transported to different tissues . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects .

Subcellular Localization

The subcellular localization of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propriétés

IUPAC Name |

5-(diethoxyphosphorylmethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2O3P/c1-4-13-15(12,14-5-2)8-9-6-7-10-11(9)3/h6-7H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGPNLJWFFGNJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=NN1C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)